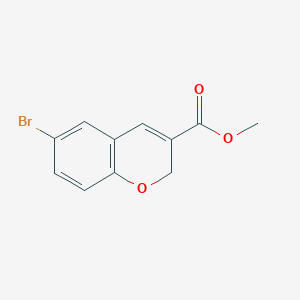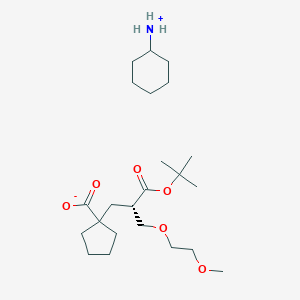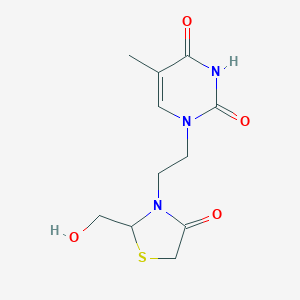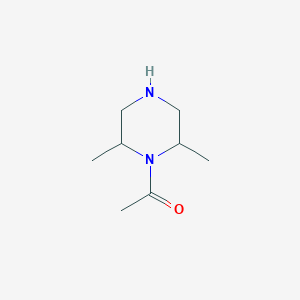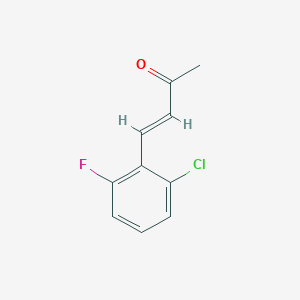
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-4-(2-chloro-6-fluorophenyl)but-3-en-2-one is a useful research compound. Its molecular formula is C10H8ClFO and its molecular weight is 198.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Characterization and Spectroscopic Analysis
- The compound has been structurally characterized using various spectroscopic techniques, including FTIR, proton NMR, UV-Visible, and density functional theory (DFT). These studies help in understanding the molecular geometry and electronic properties of the compound (Bhumannavar, 2021).
Molecular Structure and Hyperpolarizability
- It has been synthesized and analyzed for its molecular structure, vibrational wavenumbers, hyperconjugative interactions, and charge delocalization. The first hyperpolarizability of this compound indicates potential applications in nonlinear optics (Najiya et al., 2014).
Quantum Chemical Studies
- Quantum chemical studies have been conducted to understand the molecular geometry and chemical reactivity of related compounds. Such studies are crucial for predicting reactivity and designing new molecules for specific applications (Satheeshkumar et al., 2017).
Refractive Indices and Solvent Interactions
- The refractive indices of related compounds in different solvent mixtures have been measured. This information is useful for understanding the solute-solvent interactions and dipole moments, which are important for applications in material science (Chavan & Gop, 2016).
Crystal Growth and Characterization
- Single crystals of similar compounds have been grown and characterized, providing insights into their crystal structure and potential applications in material science and optics (Meenatchi et al., 2015).
Photophysical Properties
- Studies have been conducted to understand the photophysical properties of related compounds, including their UV, emission, and fluorescent quantum yields. Such properties are significant for applications in photovoltaics and sensors (Butcher et al., 2007).
Heck Reaction and Synthesis
- The compound has been used in Heck reactions for the synthesis of fluorobenzalacetones. This highlights its usefulness in organic synthesis and the development of new chemical reactions (Patrick et al., 2008).
Safety and Hazards
Propriétés
IUPAC Name |
4-(2-chloro-6-fluorophenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)5-6-8-9(11)3-2-4-10(8)12/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZRBDBXFAKDNDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C=CC=C1Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

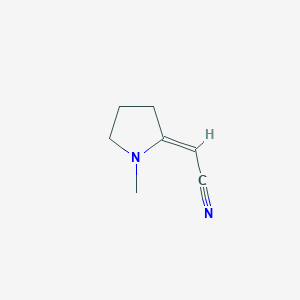
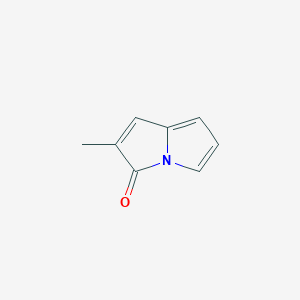
![1-Ethenylthieno[2,3-D]imidazole](/img/structure/B62679.png)

